molecular formula C20H26N2O B5606214 1-(3-methoxybenzyl)-4-(4-methylbenzyl)piperazine

1-(3-methoxybenzyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5606214
M. Wt: 310.4 g/mol
InChI Key: VDTNEXSVYVYRIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(3-methoxybenzyl)-4-(4-methylbenzyl)piperazine, typically involves reactions between benzyl and methoxybenzyl fragments with a piperazine backbone. For example, derivatives have been synthesized for their potential cardiotropic activities, where structural variations influence their biological activities (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds can be studied using various spectroscopic techniques. The structure significantly affects their physical and chemical properties. For example, the conformation of the piperazine ring and the positioning of the methoxybenzyl groups influence the molecular interactions and stability of the compound (Subashini & Periandy, 2017).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, affecting their biological activity and interaction with other molecules. The modifications in the piperazine backbone and the benzyl groups can lead to different pharmacological activities. For instance, modifications can affect cardiotropic activity and interactions with biological receptors (Mokrov et al., 2019).

Physical Properties Analysis

The physical properties of piperazine derivatives are influenced by their molecular structures. These properties include solubility, crystalline structure, and melting points. The arrangement of molecules within the crystal lattice can be studied through X-ray diffraction techniques (Nesterov, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, depend on the electronic configuration and the presence of functional groups in the molecule. For example, the presence of methoxy and benzyl groups influences the electron distribution within the molecule, affecting its reactivity and interactions with other substances. Studies demonstrate how alterations in the piperazine derivatives impact their chemical behavior and biological activity (Gul et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Piperazine derivatives have been studied for their potential biological activities, but the activities can vary widely depending on the specific substituents on the piperazine ring .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activities and investigating its reactivity in various chemical reactions .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-17-6-8-18(9-7-17)15-21-10-12-22(13-11-21)16-19-4-3-5-20(14-19)23-2/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNEXSVYVYRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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